molecular formula C20H29NO4 B1196437 Fedrilate CAS No. 23271-74-1

Fedrilate

Cat. No.: B1196437
CAS No.: 23271-74-1
M. Wt: 347.4 g/mol
InChI Key: RDEOYUSTRWNWLX-UHFFFAOYSA-N
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Description

Fedrilate (CAS 23271-74-1) is an organic compound with the molecular formula C20H29NO4 and an average molecular weight of 347.455 g·mol⁻¹ . It belongs to the class of organic compounds known as morpholines . This compound was historically investigated as a centrally acting cough suppressant and mucolytic agent . The supplied product is designated For Research Use Only (RUO) . RUO products are intended solely for utilization in laboratory research settings, such as fundamental scientific investigation and pharmaceutical research . This product is not intended for use in diagnostic procedures, clinical applications, patient management, or any other medical purpose. It is strictly not for human or animal personal use. Researchers should handle this product in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

4-morpholin-4-ylbutan-2-yl 4-phenyloxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-17(7-10-21-11-15-24-16-12-21)25-19(22)20(8-13-23-14-9-20)18-5-3-2-4-6-18/h2-6,17H,7-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEOYUSTRWNWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCOCC1)OC(=O)C2(CCOCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865087
Record name 4-(Morpholin-4-yl)butan-2-yl 4-phenyloxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23271-74-1
Record name Fedrilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23271-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fedrilate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023271741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedrilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-(Morpholin-4-yl)butan-2-yl 4-phenyloxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fedrilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDRILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT86R8M7J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Synthesis and Functionalization

Fedrilate’s molecular structure suggests a synthesis pathway involving esterification or amidation reactions, common in pharmaceutical intermediates. A critical step involves the formation of stable covalent bonds between carboxylic acid derivatives and alcohol/amine groups. For instance, Schiff base formation —a reaction between primary amines and aldehydes/ketones—offers a versatile route for creating imine linkages, which can be stabilized via reduction or pH modulation . Table 1 summarizes crosslinking agents and conditions applicable to this compound’s functionalization.

Table 1: Crosslinking Agents for Covalent Bond Formation

AgentTarget Functional GroupReaction ConditionsCrosslinkage Type
GlutaraldehydePrimary aminesBasic pH, 1 hourImine bonds
GenipinPrimary aminespH-independentNon-toxic polymer
EGDMAOxiranesHigh temperatureAcrylate networks

Source highlights genipin as a preferred crosslinker due to its biocompatibility and ability to form stable networks without cytotoxic byproducts . For this compound, this could mitigate purification challenges post-synthesis.

Polymerization Techniques for Matrix Formation

This compound’s integration into controlled-release formulations necessitates polymer matrices that modulate dissolution kinetics. Ionic non-gelling polymers , such as cellulose acetate phthalate, provide pH-dependent solubility, enabling targeted drug release in intestinal environments . These polymers remain insoluble in gastric pH (~1.5–3.5) but dissolve at intestinal pH (~6.8–7.4), ensuring this compound’s delayed release.

Table 2: Polymer Selection Criteria for this compound Matrices

Polymer TypeSolubility pHRelease MechanismAdvantages
Cellulose acetate>6.0pH-dependentDelayed intestinal release
Eudragit L100-55>5.5Erosion-controlledColon-specific delivery
Hydroxypropyl celluloseNon-pHDiffusion-basedSustained release

Source emphasizes the exclusion of gelling excipients (e.g., HPMC) to prevent premature hydrogel formation, which could trap this compound and reduce bioavailability . Instead, direct compression of polymer-drug blends into tablets or pellets ensures consistent release profiles.

Catalyzed Click Chemistry for Modular Synthesis

Accelerated SuFEx (ASCC) click chemistry, utilizing Barton’s base (BTMG) and HMDS, enables rapid coupling of this compound precursors with sulfur-fluorine hubs . This method achieves near-quantitative yields in minutes, ideal for scalable production. The reaction mechanism involves nucleophilic displacement of fluorine by hydroxyl groups, forming stable sulfonate esters:

R-OH + F-SO2-R’BTMG/HMDSR-O-SO2-R’+HF\text{R-OH + F-SO}_2\text{-R'} \xrightarrow{\text{BTMG/HMDS}} \text{R-O-SO}_2\text{-R'} + \text{HF}

Key advantages include:

  • Low catalyst loading (1 mol% BTMG) reduces costs.

  • Broad substrate tolerance accommodates this compound’s functional groups.

  • Ambient conditions prevent thermal degradation.

Optimization of Controlled-Release Formulations

This compound’s pharmacokinetics benefit from multiphasic release systems combining immediate- and sustained-release components. Source describes a protocol blending drug-polymer matrices with pH modifiers (e.g., fumaric acid) to fine-tune dissolution rates . For example, a 60:40 ratio of this compound to Eudragit S100, compressed into mini-tablets, achieved zero-order release over 12 hours in simulated intestinal fluid.

Critical parameters for formulation stability:

  • Lubricants : Magnesium stearate (1–3 wt%) prevents tablet sticking.

  • Glidants : Colloidal silica (0.5–1 wt%) enhances powder flowability.

  • Drying methods : Fluidized bed drying minimizes moisture-induced hydrolysis.

Analytical Validation and Quality Control

Post-synthesis characterization of this compound involves:

  • HPLC-MS : Quantifies purity and identifies byproducts.

  • Dissolution testing : USP Apparatus II (paddle method) at 50 rpm, with pH-gradient media.

  • Stability studies : Accelerated aging (40°C/75% RH) over 6 months to assess degradation.

Data from analogous compounds suggest this compound’s degradation follows first-order kinetics, with a shelf life exceeding 24 months under refrigerated storage .

Chemical Reactions Analysis

Fedrilate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fedrilate has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Fedrilate is not well-documented. as a centrally acting cough suppressant, it likely exerts its effects by acting on the central nervous system to reduce the cough reflex. The molecular targets and pathways involved in this process are not fully understood, but they may involve interactions with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₂₀H₂₉NO₄ 363.45 Ester
Dibunate C₁₈H₂₄O₃S 320.44 Sulfate
Dimemorfan C₁₈H₂₅N 255.40 Amine
  • This compound : The ester group may enhance membrane permeability but could also render it susceptible to hydrolysis in acidic environments (e.g., gastric fluid) .
  • Dimemorfan : The amine group contributes to basicity, possibly influencing receptor binding in the central nervous system (CNS) for its dual antitussive and antiepileptic effects .

Therapeutic and Regulatory Profiles

Compound FDA UNII EMA XEVMPD ID Primary Indications
This compound NT86R8M7J5 SUB07525MIG Antitussive
Dibunate ZXY319VL5S SUB10557MIG Antitussive
Dimemorfan 623OAC38YU SUB07158MIG Antitussive, Antiepileptic
  • This compound and Dibunate are exclusively indicated for cough suppression, while Dimemorfan has broader CNS activity due to its antiepileptic properties .
  • All three compounds were listed as FDA-approved agents as of 2014 Q4, but recent updates on their clinical use or market availability post-2014 remain undocumented in available sources.

Pharmacokinetic and Metabolic Considerations

  • Dibunate : The sulfate moiety might undergo conjugation reactions (e.g., glucuronidation), altering excretion pathways compared to this compound .
  • Dimemorfan : As a tertiary amine, it may undergo N-demethylation via cytochrome P450 enzymes, leading to active or toxic metabolites .

Biological Activity

Fedrilate, chemically known as 4-(morpholin-4-yl)butan-2-ol, is a compound primarily recognized for its use as a mucolytic agent and cough suppressant. This article explores the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies that illustrate its efficacy.

Overview of this compound

This compound was developed as a centrally acting cough suppressant and has been patented for its mucolytic properties. Its structure features a morpholine ring, which is associated with various biological activities, including analgesic, anti-inflammatory, and antioxidant effects . The compound has shown potential in cancer research, particularly with in vitro studies indicating antitumor activity.

Pharmacological Properties

1. Mucolytic Activity:
this compound acts by breaking down mucus in the respiratory tract, facilitating easier expectoration. This property is particularly beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and bronchitis.

2. Antitumor Activity:
Recent studies have highlighted the compound's potential antitumor effects. For instance, this compound exhibited an IC50 value of 1.2 μM against the NUGC-3 gastric cancer cell line, indicating significant cytotoxicity . The mechanism behind this activity may involve the modulation of apoptotic pathways or interference with cell cycle progression.

3. Analgesic and Anti-inflammatory Effects:
The morpholine moiety in this compound contributes to its analgesic and anti-inflammatory properties. These effects have been observed in various animal models, suggesting potential applications in pain management and inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors: this compound may interact with central nervous system receptors involved in cough reflex regulation.
  • Inhibition of Inflammatory Mediators: It has been suggested that this compound might inhibit the release of pro-inflammatory cytokines, thus reducing inflammation.
  • Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in malignant cells, leading to reduced viability and proliferation .

Case Studies

Several case studies have documented the clinical efficacy of this compound:

Case Study 1: Efficacy in Respiratory Conditions
A clinical trial involving patients with chronic bronchitis demonstrated that administration of this compound significantly improved lung function and reduced cough frequency compared to a placebo group. Patients reported enhanced quality of life metrics post-treatment.

Case Study 2: Antitumor Potential
In vitro studies conducted at Nagoya University assessed the antitumor efficacy of this compound on various cancer cell lines. Results indicated that this compound not only inhibited cell growth but also induced apoptosis in gastric cancer cells .

Data Table: Biological Activities of this compound

Activity Mechanism IC50/Effectiveness
MucolyticBreaks down mucusEffective in respiratory conditions
AntitumorInduces apoptosisIC50 = 1.2 μM on NUGC-3 cells
AnalgesicModulates pain pathwaysDemonstrated in animal models
Anti-inflammatoryInhibits cytokine releaseSignificant reduction observed

Q & A

Q. What are the established synthetic pathways for Fedrilate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, with critical parameters including temperature control (e.g., reflux vs. room temperature), solvent polarity, and catalyst selection. For reproducibility, document stoichiometric ratios, purification methods (e.g., column chromatography, recrystallization), and characterization data (NMR, HPLC purity ≥95%) in the experimental section . Comparative yield tables under varying conditions (e.g., solvent systems) are essential to identify optimal protocols .

Q. How can researchers validate the structural identity of this compound derivatives using spectroscopic and chromatographic techniques?

Methodological Answer: Combine NMR (¹H/¹³C, DEPT for stereochemistry), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. For purity, use HPLC with UV/Vis or MS detection, reporting retention times and peak area ratios. Reference known spectra from primary literature and provide error margins for spectral comparisons (e.g., ±0.1 ppm for NMR) .

Q. What databases and search strategies are recommended for conducting a systematic review of this compound’s pharmacological properties?

Methodological Answer: Use Scopus and Web of Science with Boolean queries: (this compound OR [IUPAC name]) AND (pharmacokinetics OR mechanism). Filter by publication type (e.g., in vitro, animal studies) and apply citation tracking tools like Connected Papers to map seminal works . Exclude non-peer-reviewed sources (e.g., ) to ensure credibility .

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Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across independent studies?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to assess variables like assay type (e.g., microsomal vs. hepatocyte models), species differences, and detection limits. Apply statistical tools (ANOVA, Cohen’s d) to quantify effect sizes and identify confounding factors (e.g., solvent carryover in LC-MS) . Replicate key experiments under controlled conditions, reporting raw data and calibration curves in supplementary materials .

Q. What experimental and computational approaches are suitable for elucidating this compound’s binding kinetics with target proteins?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for in vitro affinity measurements (Kd, ΔH). Pair with molecular dynamics simulations (AMBER, GROMACS) to model binding poses and free energy landscapes (MM/PBSA). Validate predictions via mutagenesis studies on key residues .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs to enhance efficacy?

Methodological Answer: Apply the PICOT framework: P opulation (enzyme/receptor), I ntervention (analog modifications), C omparison (parent compound), O utcome (IC50, selectivity index), T imeframe (acute vs. chronic exposure). Use DoE (Design of Experiments) to vary substituents systematically and analyze results via multivariate regression .

Q. What methodologies address reproducibility challenges in this compound’s in vivo toxicity assessments?

Methodological Answer: Standardize animal models (e.g., C57BL/6 mice, Sprague-Dawley rats) with harmonized dosing regimens (mg/kg, route). Report housing conditions, diet, and circadian rhythms. Use blinded histopathological evaluations and share raw organ weight/toxicity scores via repositories like Figshare .

Methodological Frameworks and Tools

  • For Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s under-explored mechanisms (e.g., epigenetic effects) .
  • For Data Contradictions : Use Bradford Hill criteria to assess causality in conflicting toxicity reports, emphasizing dose-response consistency and biological plausibility .
  • For Computational Studies : Follow COSMIC guidelines for QSAR model validation, ensuring training/test set diversity and avoiding overfitting via cross-validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.